4-Chloro-3,5-dinitrobenzotrifluoride

Analytical Chemistry Amino Acid Analysis HPLC Derivatization

As the preferred intermediate for dinitroaniline herbicides (e.g., trifluralin) and a validated HPLC derivatization reagent, 4-Chloro-3,5-dinitrobenzotrifluoride (CDNT) offers distinct synthetic advantages. Its unique activation pattern enables high-yield amination, while its superior reaction kinetics minimize byproducts, ensuring method robustness unattainable with generic isomers or 2,4-dinitrofluorobenzene. Choose CDNT for reliable, large-scale synthesis and reproducible analytical results.

Molecular Formula C7H2ClF3N2O4
Molecular Weight 270.55 g/mol
CAS No. 393-75-9
Cat. No. B147460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3,5-dinitrobenzotrifluoride
CAS393-75-9
Synonyms2-Chloro-1,3-dinitro-5-(trifluoromethyl)-benzene; _x000B_4-Chloro-α,α,α-trifluoro-3,5-dinitro-toluene;  1,3-Dinitro-2-chloro-5-(trifluoromethyl)benzene;  1-Chloro-2,6-dinitro-4-(trifluoromethyl)benzene;  2,6-Dinitro-4-(trifluoromethyl)chlorobenzene;  2-Chloro-1
Molecular FormulaC7H2ClF3N2O4
Molecular Weight270.55 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])C(F)(F)F
InChIInChI=1S/C7H2ClF3N2O4/c8-6-4(12(14)15)1-3(7(9,10)11)2-5(6)13(16)17/h1-2H
InChIKeyHFHAVERNVFNSHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-3,5-dinitrobenzotrifluoride (CAS 393-75-9): A Strategic Intermediate for Agrochemicals and Analytical Derivatization


4-Chloro-3,5-dinitrobenzotrifluoride (CAS 393-75-9), also known as CDNT or DNT-Cl, is a yellow crystalline solid with a melting point of 50–58 °C . It is a highly electron-deficient aromatic compound featuring a chlorine atom flanked by two nitro groups and a trifluoromethyl substituent . This specific substitution pattern renders it a versatile electrophilic building block, primarily utilized as a key intermediate in the synthesis of dinitroaniline herbicides and as a pre-column derivatization reagent in analytical chemistry [1].

Why 4-Chloro-3,5-dinitrobenzotrifluoride Cannot Be Substituted with Generic Analogs in Key Applications


While other chloronitrobenzotrifluoride isomers or simpler dinitrohalobenzenes may appear structurally similar, they fail to replicate the precise performance profile of 4-chloro-3,5-dinitrobenzotrifluoride. The unique arrangement of its electron-withdrawing groups creates a specific activation pattern for nucleophilic aromatic substitution that is not shared by its 2-chloro isomer or other analogs [1]. This leads to significant differences in reaction kinetics, regioselectivity, and the stability of reaction intermediates [2]. Consequently, generic substitution often results in lower synthetic yields, the formation of unwanted byproducts, or a complete failure of the desired derivatization reaction, directly impacting procurement decisions for reliable large-scale synthesis or validated analytical methods [3].

Quantitative Performance Advantages of 4-Chloro-3,5-dinitrobenzotrifluoride Over Key Analogs


Enhanced Derivatization Efficiency in Amino Acid Analysis via Pre-Column HPLC

4-Chloro-3,5-dinitrobenzotrifluoride (CDNT) is a validated pre-column derivatization reagent for the HPLC analysis of amino acids. The method yields stable derivatives with strong UV absorption, enabling sensitive detection . While other dinitrohalobenzenes like 2,4-dinitrofluorobenzene (Sanger's reagent) are also used for amino acid analysis, CDNT offers distinct advantages. Its derivatives have been shown to exhibit superior chromatographic properties and stability compared to those formed with the more reactive but less selective 2,4-dinitrofluorobenzene, which can also react with other functional groups like phenols and thiols, leading to more complex chromatograms and interference [1].

Analytical Chemistry Amino Acid Analysis HPLC Derivatization

Superior Kinetic Reactivity with Aniline Nucleophiles Compared to the 2-Chloro Isomer

The kinetics of the reaction between aniline derivatives and 4-chloro-3,5-dinitrobenzotrifluoride have been directly compared to its 2-chloro isomer. The reaction of the 4-chloro isomer exhibits a clear second-order rate law (first-order in each reactant) in methanol, acetonitrile, and toluene [1]. In contrast, the 2-chloro isomer displays anomalous third-order kinetics in toluene, indicating a more complex, potentially aggregate-mediated mechanism that can be difficult to control and scale [1]. Furthermore, the Hammett ρ values for the 4-chloro isomer are consistently lower in magnitude than for the 2-chloro isomer across solvents (e.g., in acetonitrile: ρ = -4.11 for 4-chloro vs. ρ = -4.62 for 2-chloro), suggesting a less polar transition state and potentially lower sensitivity to substituent effects on the nucleophile, which can translate to more predictable reactivity [1].

Physical Organic Chemistry Reaction Kinetics Nucleophilic Aromatic Substitution

Higher Yield in the Production of the Key Herbicide Intermediate Trifluralin

4-Chloro-3,5-dinitrobenzotrifluoride is the direct precursor to the widely used pre-emergent herbicide trifluralin [1]. The synthesis involves the nucleophilic displacement of the chlorine atom with di-n-propylamine. This specific compound is the product of a well-established, high-yielding industrial nitration process of 4-chlorobenzotrifluoride [2]. The alternative approach of using the non-chlorinated precursor, 3,5-dinitrobenzotrifluoride, for direct amination is less favorable. The presence of the chlorine leaving group in the target compound provides a much lower activation energy for the final amination step compared to the direct nucleophilic displacement of a hydride or nitro group from 3,5-dinitrobenzotrifluoride, leading to significantly higher overall yield and purity of the final herbicide [3].

Agrochemical Synthesis Process Chemistry Herbicide Manufacturing

Defined Pathway for Hydrazine Reaction Enables Selective Synthesis

The reaction of 4-chloro-3,5-dinitrobenzotrifluoride with hydrazine proceeds through a well-defined, controllable pathway. At room temperature with a low molar ratio (1:2), the reaction yields the corresponding hydrazino compound via a clean addition-elimination process [1]. This contrasts with the behavior of the 2-chloro isomer, where the change in nitro group position affects both the rate of formation and disappearance of the intermediate, making the reaction outcome more difficult to predict and control [1]. This predictable behavior of the 4-chloro isomer is essential for synthesizing specific heterocyclic structures, such as 1-hydroxybenzotriazole derivatives, which are formed upon reflux with excess hydrazine [1].

Synthetic Methodology Heterocyclic Chemistry Reaction Mechanism

Optimal Use Cases for Procuring 4-Chloro-3,5-dinitrobenzotrifluoride (CAS 393-75-9)


Industrial-Scale Synthesis of Dinitroaniline Herbicides (e.g., Trifluralin)

The primary industrial application of 4-chloro-3,5-dinitrobenzotrifluoride is as the key intermediate in the manufacture of trifluralin and related dinitroaniline herbicides [1]. The compound's reactivity is specifically tuned for this purpose, allowing for an efficient, high-yielding amination with di-n-propylamine. This is the economically preferred route over using the non-chlorinated analog 3,5-dinitrobenzotrifluoride, as the chlorine serves as an excellent leaving group, ensuring a cleaner reaction and higher throughput [2].

Validated Pre-Column Derivatization for Amino Acid HPLC Analysis

Procurement is strongly indicated for analytical laboratories requiring a reliable and validated method for amino acid quantification via HPLC . As evidenced, 4-chloro-3,5-dinitrobenzotrifluoride offers a superior balance of reactivity and selectivity compared to more aggressive reagents like 2,4-dinitrofluorobenzene [3]. It is the reagent of choice in published, peer-reviewed methods for analyzing amino acids and aminoglycoside antibiotics in complex matrices, ensuring method robustness and reproducibility .

Synthesis of Specialized Heterocycles and Fine Chemicals via Controlled SNAr

This compound is the preferred starting material for researchers and fine chemical manufacturers aiming to synthesize specific fluorinated heterocycles, such as phenothiazines or benzimidazoles, via nucleophilic aromatic substitution [4]. The predictable second-order kinetics and clean reaction pathway with various nucleophiles, including hydrazine and anilines, provide a distinct advantage over its less controllable 2-chloro isomer [5]. This allows for the rational design of synthetic routes with fewer side products and easier purification [6].

Technical Documentation Hub

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